Product packaging for CDK 4/6 Inhibitor-D6(Cat. No.:)

CDK 4/6 Inhibitor-D6

Cat. No.: B1155229
M. Wt: 447.01
Attention: For research use only. Not for human or veterinary use.
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Description

CDK 4/6 Inhibitor-D6 is a deuterium-labeled internal standard essential for the precise quantitative analysis of CDK4/6 inhibitors in biological matrices using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). CDK4/6 inhibitors are a prominent class of oncology drugs that target cyclin-dependent kinases 4 and 6, key regulators of the cell cycle. These inhibitors, including palbociclib, ribociclib, and abemaciclib, function by blocking the transition from the G1 phase to the S phase. They achieve this by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, which prevents the release of E2F transcription factors and halts cell cycle progression, thereby suppressing cancer cell proliferation . The primary research value of this compound lies in pharmacokinetic studies, drug metabolism research, and bioanalytical method development. By providing a stable, isotopically labeled analog with nearly identical chemical properties to the analyte of interest, it enables researchers to achieve highly accurate and reproducible quantification. This is critical for monitoring drug concentrations in plasma, tissues, and other samples, which informs dosing regimens and understanding of drug behavior in preclinical and clinical research settings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₂H₂₃D₆ClN₈

Molecular Weight

447.01

Synonyms

4-[5-Chloro-3-(1-methylethyl)-1H-pyrazol-4-yl]-N-[5-[4-(dimethylamino)-1-piperidinyl]-2-pyridinyl]-2-pyrimidinamine-D6

Origin of Product

United States

Molecular and Cellular Mechanisms of Cdk 4/6 Inhibition by Cdk 4/6 Inhibitor D6

Canonical Mechanism of CDK4/6 Inhibition

The primary mechanism of action for CDK4/6 inhibitors, including the non-deuterated parent compound of CDK 4/6 Inhibitor-D6, is the disruption of the cell cycle through the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. nih.govfrontiersin.orgnih.gov This pathway is a critical regulator of the G1 to S phase transition in the cell cycle. mdpi.comspandidos-publications.comresearchgate.net

In normal cell cycle progression, mitogenic signals lead to the formation of complexes between D-type cyclins and CDK4 or CDK6. nih.govfrontiersin.org This complex is then activated through phosphorylation by the CDK-activating kinase (CAK). nih.gov The active Cyclin D-CDK4/6 complex subsequently phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.netpnas.org This phosphorylation event, specifically mono-phosphorylation in early G1, is a crucial step that begins to inactivate Rb's suppressive function. nih.gov CDK4/6 inhibitors work by preventing this phosphorylation of Rb. mdpi.comspandidos-publications.comnih.govwikipedia.org

The phosphorylation of Rb by the Cyclin D-CDK4/6 complex causes a conformational change in Rb, leading to the release of E2F transcription factors. frontiersin.orgmdpi.comnih.govresearchgate.netfrontiersin.org These E2F factors are then free to activate the transcription of genes necessary for the cell to enter the S phase, the DNA synthesis phase of the cell cycle. mdpi.comnih.gov By blocking Rb phosphorylation, CDK4/6 inhibitors keep Rb in its active, hypophosphorylated state, where it remains bound to E2F. nih.govresearchgate.net This sequestration of E2F prevents the expression of genes required for S-phase entry, thus halting cell cycle progression. mdpi.comnih.gov

The ultimate consequence of inhibiting Rb phosphorylation and subsequent E2F-mediated transcription is the arrest of the cell cycle in the G1 phase. vulcanchem.commdpi.comspandidos-publications.comresearchgate.netnih.govrevvity.com This G1 arrest is a hallmark of CDK4/6 inhibitor activity and is the primary mechanism by which these compounds exert their anti-proliferative effects in susceptible cells. mdpi.comnih.govnih.gov For the cell to proceed past the G1 restriction point and commit to division, the activity of the Cyclin D-CDK4/6 complex is essential. spandidos-publications.comwikipedia.org

Prolonged exposure to CDK4/6 inhibitors can lead to a state of cellular senescence, which is a stable form of cell cycle arrest. nih.govresearchgate.netnih.govd-nb.info This senescence-like phenotype is characterized by changes in cell morphology and the secretion of a specific set of inflammatory cytokines and other factors known as the senescence-associated secretory phenotype (SASP). nih.govd-nb.info The induction of senescence is considered a favorable outcome in cancer therapy as it prevents further proliferation of tumor cells. researchgate.netnih.gov

In some preclinical models, CDK4/6 inhibition has also been shown to induce apoptosis, or programmed cell death. nih.govmdpi.com For instance, in T-cell acute lymphoblastic leukemia models, inhibition of CDK6 can lead to apoptosis through metabolic changes and increased reactive oxygen species (ROS). nih.gov The combination of CDK4/6 inhibitors with other targeted therapies, such as PI3K inhibitors, can also shift the cellular response from arrest to apoptosis. nih.gov

Specific Mechanistic Attributes of this compound

This compound, like its non-deuterated parent compound and other small molecule CDK4/6 inhibitors, functions as an ATP-competitive inhibitor. vulcanchem.com It binds to the ATP-binding pocket of both CDK4 and CDK6, preventing the binding of ATP and thereby blocking the kinase activity of the enzymes. vulcanchem.com This inhibition prevents the formation of the active Cyclin D-CDK4/6 complex and the subsequent phosphorylation of Rb. vulcanchem.com While specific binding affinity and selectivity data for the D6 variant are not extensively published, the deuteration is not expected to significantly alter the fundamental pharmacological mechanism of targeting CDK4 and CDK6. The primary purpose of the deuterium (B1214612) labeling is to serve as a stable isotope-labeled internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies. It is important to note that this compound is a small molecule and not a monoclonal antibody. vulcanchem.comcymitquimica.combiozol.depharmaffiliates.com Monoclonal antibodies are large protein therapeutics that typically target extracellular or cell surface proteins, whereas small molecule inhibitors like this compound can penetrate cells to act on intracellular targets like CDK4 and CDK6. onclive.comfhi.no

Table 2: Summary of Cellular Effects of CDK4/6 Inhibition
Cellular ProcessEffect of CDK4/6 InhibitionKey Molecular Players
Rb PhosphorylationInhibited mdpi.comspandidos-publications.comnih.govwikipedia.orgCyclin D, CDK4, CDK6, Rb frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.netpnas.org
E2F Transcription Factor ActivityRepressed mdpi.comnih.govresearchgate.netRb, E2F frontiersin.orgmdpi.comnih.govresearchgate.netfrontiersin.org
Cell Cycle ProgressionG1 Arrest vulcanchem.commdpi.comspandidos-publications.comresearchgate.netnih.govrevvity.comCyclin D, CDK4, CDK6, Rb, E2F mdpi.comspandidos-publications.comnih.govwikipedia.org
Long-term Cellular FateSenescence or Apoptosis (in some models) nih.govresearchgate.netnih.govd-nb.infomdpi.comp53, p21, SASP components nih.govd-nb.info

Inhibition of EZH2 Methyltransferase Activity by this compound and its Apoptotic Induction

Recent research has uncovered a functional link between cyclin-dependent kinases 4/6 (CDK4/6) and the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. Studies show that CDK4/6 can directly phosphorylate EZH2, which in turn can trigger the activation of the STAT3 signaling pathway. nih.govjci.orgnih.gov This phosphorylation event is a critical step that can lead to STAT3-mediated induction of key proinflammatory transcription factors. nih.govjci.org

Inhibition of CDK4/6 by compounds such as this compound can block this phosphorylation of EZH2. nih.govjci.org By preventing the kinase activity of CDK4/6, the inhibitor indirectly suppresses the methyltransferase activity of EZH2 that is dependent on this phosphorylation. This disruption of the CDK4/6-EZH2 pathway has been shown to abrogate the expression of certain proinflammatory genes. nih.govjci.org

Comparative Analysis of this compound Modalities (e.g., Antibody vs. Small Molecule)

This compound is a small molecule inhibitor. vulcanchem.com A theoretical comparison with a monoclonal antibody modality targeting the same pathway reveals fundamental differences in their properties and mechanisms.

FeatureSmall Molecule (e.g., this compound)Monoclonal Antibody
Target Site Intracellular (ATP-binding pocket of CDK4/6) vulcanchem.comTypically extracellular domains of cell surface receptors or secreted proteins. An antibody targeting CDK4/6 would require intracellular delivery, a major challenge.
Mechanism of Action Competitive inhibition of ATP, blocking kinase activity and preventing phosphorylation of substrates like Rb. mdpi.comencyclopedia.pubBlocks ligand-receptor interactions, flags cells for destruction by the immune system, or delivers a cytotoxic payload.
Specificity Can have off-target effects on other closely related kinases. frontiersin.orgoncotarget.com Selectivity is a key challenge in development.Generally highly specific for a single epitope on its target protein, leading to fewer off-target effects.
Cellular Penetration Can readily cross cell membranes to reach intracellular targets.Generally cannot cross the cell membrane, limiting them to extracellular or cell-surface targets.
Administration Typically oral bioavailability. oncotarget.comIntravenous administration is usually required.

This comparative framework underscores the distinct therapeutic approaches offered by small molecules versus antibodies, with the former being suited for intracellular targets like CDK4/6.

Molecular Interactions and Structural Basis of Inhibition

Binding Site Analysis and Kinase Selectivity (Extrapolated for Monoclonal Antibody Binding)

This compound, like other selective small molecule inhibitors such as palbociclib (B1678290) and ribociclib (B560063), functions as an ATP-competitive inhibitor. vulcanchem.commdpi.comencyclopedia.pub It targets the deep cleft between the N- and C-terminal lobes of the CDK4 and CDK6 enzymes, which constitutes the ATP-binding site. researchgate.netjst.go.jp The selectivity for CDK4 and CDK6 over other kinases, such as CDK2, is achieved through specific interactions with amino acid residues that are unique to the CDK4/6 binding pockets. frontiersin.orgoncotarget.com While all three approved inhibitors (palbociclib, ribociclib, abemaciclib) are highly selective for CDK4/6, they exhibit different potency profiles against other kinases. frontiersin.orgnih.gov For instance, abemaciclib (B560072) shows activity against a broader range of kinases compared to palbociclib and ribociclib. frontiersin.orgoncotarget.com

A hypothetical monoclonal antibody would not bind to this internal ATP pocket. Instead, it would recognize a specific surface epitope on the CDK4/6 protein. The high specificity of antibody-antigen recognition would likely result in exceptional kinase selectivity, provided a unique and accessible epitope exists on the target kinase. However, the intracellular location of CDK4/6 makes it a challenging target for traditional antibody therapy.

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to the ATP pocket of a cyclin-dependent kinase induces significant conformational changes. nih.govamegroups.org CDKs exist in various states of activity, and their conformation shifts upon binding to activating (cyclin) or inhibiting subunits. nih.gov The binding of a small molecule inhibitor like this compound stabilizes the kinase in an inactive conformation. This distorts the ATP binding site and misaligns the catalytic residues required for the phosphotransfer reaction. nih.govamegroups.org This induced conformational state prevents the kinase from effectively binding ATP and phosphorylating its primary substrate, the Retinoblastoma (Rb) protein. spandidos-publications.comfrontiersin.org Studies on CDK6 have shown that mutations far from the active site can alter the binding affinity of inhibitors, suggesting that inhibitor binding can modulate, and be modulated by, long-range conformational changes within the protein structure. aacrjournals.org

Role of "Hinge" and Gatekeeper Residues in Inhibitor-CDK Interaction

The interaction between ATP-competitive inhibitors and the CDK4/6 active site is critically dependent on two key structural features: the hinge region and the gatekeeper residue.

Hinge Region : This flexible loop connects the N- and C-terminal lobes of the kinase and forms the backbone of the ATP-binding pocket. Inhibitors like this compound mimic the adenine (B156593) moiety of ATP by forming crucial hydrogen bonds with the backbone atoms of conserved residues in this hinge region. mdpi.comencyclopedia.pub For CDK6, this interaction typically involves residues like Val101. researchgate.net These hydrogen bonds anchor the inhibitor in the active site. nih.gov

Gatekeeper Residue : This residue is situated at the back of the ATP-binding pocket and controls access to a deeper hydrophobic pocket. nih.govscholaris.ca In CDKs, the gatekeeper is typically a bulky amino acid (like Phenylalanine in CDK5 or Threonine in CDK6), which limits the size and shape of molecules that can bind effectively. researchgate.netplos.org The chemical structure of selective inhibitors is designed to make favorable hydrophobic or aromatic interactions with this gatekeeper residue, which contributes significantly to both the binding affinity and the selectivity of the inhibitor for its target kinase. encyclopedia.pubnih.gov

Preclinical Efficacy Studies of Cdk 4/6 Inhibitor D6

In Vitro Studies in Cancer Cell Lines

Comprehensive searches of scientific literature and public databases did not yield specific in vitro studies conducted directly on the compound identified as "CDK 4/6 Inhibitor-D6." Research on deuterated compounds often focuses on their pharmacokinetic properties or their use as internal standards in analytical assays, rather than extensive preclinical efficacy profiling. The biological activity is generally presumed to be similar to the non-deuterated parent compound. However, adhering to the strict focus on "this compound," the following subsections reflect the lack of specific published data for this deuterated molecule.

Assessment of Antiproliferative Activity (e.g., IC50 values)

There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) values for this compound across various cancer cell lines. Such studies are essential for quantifying the potency of a compound's antiproliferative effects.

Cell Cycle Analysis (e.g., G1 arrest, S phase reduction)

Specific studies analyzing the effect of this compound on the cell cycle of cancer cells have not been found in the public domain. Typically, CDK4/6 inhibitors are expected to cause an arrest in the G1 phase of the cell cycle, leading to a reduction in the proportion of cells in the S phase. nih.gov However, without direct experimental evidence for the D6 variant, this remains a presumed mechanism of action.

Induction of Apoptosis and Senescence in Cancer Cells

There is a lack of specific published research investigating the ability of this compound to induce apoptosis (programmed cell death) or cellular senescence (a state of irreversible growth arrest) in cancer cells. While CDK4/6 inhibition can lead to these outcomes, data specific to the deuterated form is not available. nih.gov

Investigations into this compound Activity across Various Cancer Subtypes

No preclinical studies have been identified that specifically investigate and compare the activity of this compound across a panel of different cancer subtypes. Such research would be necessary to understand its potential spectrum of efficacy.

In Vivo Xenograft and Syngeneic Mouse Models

Evaluation of Tumor Growth Inhibition in Specific Cancer Models

There are no publicly available reports on in vivo studies using xenograft or syngeneic mouse models to evaluate the tumor growth inhibition potential of this compound. These types of studies are critical for assessing a compound's efficacy in a living organism. While the non-deuterated counterparts of such inhibitors have been extensively studied in vivo, this data does not fall within the scope of this article. dovepress.comaacrjournals.org

Analysis of Tumor Volume Reduction and Survival Benefit in Research Models

Similar efficacy has been observed in other solid tumor models. In a rat model of esophageal adenocarcinoma (EAC), treatment with Abemaciclib (B560072) led to a mean tumor volume change of -65.5%, in stark contrast to a +133.5% change in the placebo group. oncotarget.com Notably, 78.9% of the Abemaciclib-treated animals showed a tumor volume decrease of over 20%. oncotarget.com Furthermore, in mice with brain malignancy xenografts, the combination of Palbociclib (B1678290) with irradiation increased the median survival time by 1.2- to 3.3-fold compared to controls, highlighting a potential for synergistic effects. d-nb.info

Tumor Volume and Survival Benefit in Preclinical Models

CompoundCancer ModelKey FindingsSource
PalbociclibMalignant Pleural Mesothelioma (MPM) XenograftReduced mean tumor volume to 524.2 mm³ vs 1816 mm³ in controls after 26 days. Prolonged overall survival. nih.govbiorxiv.org
AbemaciclibEsophageal Adenocarcinoma (EAC) Rat ModelMean tumor volume change of -65.5% vs +133.5% in placebo. oncotarget.com
PalbociclibBrain Malignancy Xenografts (in combination with radiation)Increased median survival time by 1.2 to 3.3-fold. d-nb.info

Assessment of CDK 4/6 Inhibitor Efficacy in Prostate Cancer Models

The role of CDK 4/6 inhibitors has been extensively investigated in preclinical prostate cancer models, demonstrating significant anti-proliferative activity. nih.gov Early studies showed that Palbociclib could limit the proliferation of both hormone-sensitive and castrate-resistant prostate cancer (CRPC) cells in vitro and in xenograft models. nih.gov Research on CDK 4/6 inhibitors like G1T28 and Palbociclib revealed their efficacy was comparable to docetaxel (B913) in animal models of treatment-resistant CRPC, but with considerably less toxicity. nih.gov

The effectiveness of these inhibitors is linked to the androgen receptor (AR) signaling pathway, which influences the cell cycle, in part through the upregulation of Cyclin D1. nih.govnih.gov CDK 4/6 inhibitors have shown efficacy in prostate cancer models with various genetic backgrounds, including those expressing wild-type AR, AR mutants like AR-V7, and even in models that have lost AR expression. nih.gov In patient-derived tumor xenograft (PDTX) models of metastatic CRPC, the combination of CDK 4/6 inhibitors with other targeted agents has shown synergistic effects. For instance, in a TMA-027 PDTX model, the combination of Palbociclib with the AKT inhibitor Ipatasertib resulted in a final mean tumor volume of 102 mm³, compared to 259 mm³ for Palbociclib alone and 402 mm³ for the placebo group. asco.org However, not all studies have been uniformly positive; one trial found that adding Palbociclib to androgen deprivation therapy (ADT) did not improve PSA response rates compared to ADT alone in men with newly diagnosed metastatic prostate cancer. mdpi.com

Efficacy of CDK 4/6 Inhibitors in Preclinical Prostate Cancer Models

Compound(s)Model TypeKey FindingsSource
Palbociclib, G1T28Treatment-Resistant CRPC Animal ModelsEfficacy was as effective as docetaxel with less toxicity. nih.gov
PalbociclibHormone-Sensitive & Castrate-Resistant PC XenograftsLimited cell proliferation. nih.gov
Palbociclib + IpatasertibmCRPC Patient-Derived Xenograft (TMA-027)Combination reduced mean tumor volume to 102 mm³ vs 259 mm³ (Palbociclib alone) and 402 mm³ (placebo). asco.org

Studies on Specificity and Potency in Non-human Models

CDK 4/6 inhibitors exhibit notable differences in their biochemical specificity and potency. Palbociclib and Ribociclib (B560063) are highly selective for CDK4 and CDK6. nih.govoncotarget.com In contrast, Abemaciclib, while potent against CDK4/6, also inhibits other kinases at clinically relevant concentrations. nih.govfrontiersin.org

Biochemical assays show Abemaciclib has a 14-fold greater selectivity for CDK4/cyclin D1 compared to CDK6/cyclin D3. frontiersin.orgoup.com It is also approximately five times more potent against CDK4 than Palbociclib or Ribociclib. frontiersin.org This broader kinase activity may contribute to some of its distinct biological effects; for example, at higher concentrations, Abemaciclib can induce cell death even in retinoblastoma (RB)-deficient cell lines, an effect not typically seen with Palbociclib. nih.govnih.gov The investigational inhibitor GLR2007 was reported to be 33.1 times more potent toward CDK4 and 3.8 times more potent toward CDK6 than Palbociclib in enzymatic assays. ascopubs.org

Comparative Potency and Specificity of CDK 4/6 Inhibitors

CompoundSpecificity ProfilePotency NotesSource
Palbociclib & RibociclibHighly selective for CDK4 and CDK6.Similar potency against CDK4 and CDK6. nih.govoncotarget.comfrontiersin.org
AbemaciclibInhibits CDK4/6 and other kinases (e.g., CDK1, CDK2, CDK9, GSK3β).~14-fold more potent against CDK4 than CDK6. ~5-fold more potent for CDK4 than Palbociclib. frontiersin.orgoup.com
GLR2007Selective for CDK4 and CDK6.33.1x more potent for CDK4 and 3.8x more potent for CDK6 than Palbociclib. ascopubs.org

Investigation of CDK 4/6 Inhibitor Penetration and Distribution in Research Models (e.g., Blood-Brain Barrier)

The ability of CDK 4/6 inhibitors to cross the blood-brain barrier (BBB) is a critical factor for their potential use in treating primary or metastatic brain tumors. Preclinical studies have shown varying degrees of CNS penetration among these agents. oncotarget.com Abemaciclib, in particular, has demonstrated the ability to cross the BBB in animal models. oncotarget.comnih.gov Radioactively labeled Abemaciclib was detected in CNS tissues of mice, and its concentration in the brain was sufficient to achieve target inhibition. oncotarget.comfrontiersin.org

The investigational inhibitor GLR2007 was specifically designed for improved BBB penetration. ascopubs.orgfrontiersin.org In rat models, total radioactivity levels of [14C]GLR2007 in the brain were 2.3 to 4.5-fold higher than in plasma from 2 to 6 hours after a single oral dose. ascopubs.org Ribociclib has also shown encouraging CNS penetration in non-tumor-bearing mice and in mice with glioma allografts, prompting further preclinical efficacy studies in pediatric brain tumor models. nih.gov In contrast, Palbociclib has been reported to have poor BBB penetration in some preclinical studies. frontiersin.org These differences in CNS distribution are a key distinguishing feature among the class and have significant implications for their clinical development for CNS malignancies. frontiersin.orgfrontiersin.org

Blood-Brain Barrier Penetration in Preclinical Models

CompoundModelKey Finding on BBB PenetrationSource
AbemaciclibMouse and Rat ModelsDemonstrated ability to cross the BBB and reach concentrations expected to inhibit CDK4/6. oncotarget.comnih.govfrontiersin.org
RibociclibMouse Models (including glioma allografts)Showed encouraging CNS penetration. nih.gov
GLR2007Rat ModelsBrain tissue concentrations exceeded plasma concentrations by 2.3-4.5 fold post-dosing. ascopubs.org
PalbociclibMouse ModelsReported to have poor BBB penetration. frontiersin.org

Mechanisms of Resistance to Cdk4/6 Inhibition

Intrinsic Resistance Pathways

Intrinsic resistance refers to the lack of response to CDK4/6 inhibitors from the outset of treatment. Several cellular mechanisms can confer this primary resistance.

Role of Retinoblastoma (RB1) Loss or Mutation

The retinoblastoma protein (pRb), encoded by the RB1 gene, is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. mdpi.com CDK4/6 inhibitors exert their effect by preventing the phosphorylation of pRb, thereby keeping it in an active, growth-suppressive state. frontiersin.org Consequently, the loss or inactivating mutations of the RB1 gene are a fundamental mechanism of resistance to CDK4/6 inhibitors. frontiersin.orgnih.gov Without a functional pRb, the cell cycle can proceed unchecked, rendering the inhibitory action of these drugs moot. frontiersin.orgspandidos-publications.com While loss of pRb function is a well-established resistance mechanism, it is relatively uncommon in previously untreated HR+ metastatic breast cancer. nih.gov However, acquired RB1 mutations have been identified in patients whose tumors progress on CDK4/6 inhibitor therapy. nih.goviiarjournals.orgecancer.org

Overexpression or Amplification of CDK4/6 and Cyclin D/E

The primary targets of CDK4/6 inhibitors are the cyclin D-CDK4/6 complexes. nih.gov Alterations that increase the levels or activity of these components can overwhelm the inhibitory capacity of the drugs, leading to resistance.

CDK4/6 Amplification: Increased expression of CDK4 or CDK6, driven by gene amplification or other mechanisms, can lead to resistance. spandidos-publications.comnih.govnih.gov Overexpression of CDK4 has been observed in various cancers and is associated with reduced sensitivity to CDK4/6 inhibitors. nih.gov Similarly, CDK6 amplification has been shown to decrease sensitivity to these inhibitors in breast cancer cells. iiarjournals.orgamegroups.org

Cyclin D Overexpression: Cyclin D is a crucial partner for CDK4/6. nih.gov Its overexpression, often due to amplification of the CCND1 gene, is a common feature in many cancers and can contribute to resistance. iiarjournals.orgamegroups.org Increased levels of cyclin D can lead to the formation of more cyclin D-CDK4/6 complexes, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. iiarjournals.org

Cyclin E Upregulation: While CDK4/6 inhibitors primarily target the cyclin D-CDK4/6 axis, the cyclin E-CDK2 complex also plays a role in pRb phosphorylation and cell cycle progression. amegroups.orgmdpi.com Upregulation of cyclin E, encoded by the CCNE1 and CCNE2 genes, can allow cancer cells to bypass the need for CDK4/6 activity for G1-S transition, thus conferring resistance. iiarjournals.orgamegroups.orgmdpi.com Elevated cyclin E1 expression has been linked to a poorer response to palbociclib (B1678290). iiarjournals.org

Table 1: Intrinsic Resistance via Overexpression/Amplification
MoleculeAlterationConsequence
CDK4 Amplification/OverexpressionReduced inhibitor efficacy nih.gov
CDK6 Amplification/OverexpressionDecreased sensitivity to inhibitors iiarjournals.orgamegroups.org
Cyclin D Overexpression/AmplificationIncreased inhibitor threshold iiarjournals.orgamegroups.org
Cyclin E UpregulationBypass of CDK4/6 dependency iiarjournals.orgamegroups.orgmdpi.com

Activation of Alternative Cell Cycle Regulatory Proteins (e.g., CDK2, CDK7)

When the CDK4/6 pathway is blocked, cancer cells can adapt by activating other cyclin-dependent kinases to drive cell cycle progression.

CDK2 Activation: The cyclin E-CDK2 complex can phosphorylate pRb independently of CDK4/6. frontiersin.org Increased activity of CDK2, often coupled with cyclin E overexpression, provides a direct bypass mechanism to CDK4/6 inhibition. iiarjournals.orgnih.govmdpi.com Inhibiting CDK2 in cells that overexpress cyclin E1 has been shown to effectively curb their growth. nih.gov

CDK7 Activation: CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating several CDKs, including CDK1, CDK2, CDK4, and CDK6. mdpi.comfrontiersin.org Upregulation of CDK7 has been observed in CDK4/6 inhibitor-resistant cell lines and may contribute to resistance by promoting the activity of other CDKs. iiarjournals.orgmdpi.comfrontiersin.org

Alterations in INK4/CIP/KIP Family Proteins (e.g., p16, p21, p27)

The INK4 and CIP/KIP families of proteins are endogenous inhibitors of CDKs and play a complex role in modulating the response to CDK4/6 inhibitors.

p16 (INK4A): Encoded by the CDKN2A gene, p16 is a tumor suppressor that specifically inhibits CDK4 and CDK6. nih.govamegroups.org While loss of p16 is common in cancer, its overexpression in the context of functional pRb can paradoxically lead to resistance by diminishing the levels of CDK4, the drug's target. nih.govamegroups.org Conversely, when p16 overexpression occurs alongside pRb loss, resistance is due to the absence of the drug's ultimate target. nih.govamegroups.org

p21 (CIP1) and p27 (KIP1): These proteins have a broader inhibitory spectrum, targeting multiple CDK-cyclin complexes, including CDK2. nih.govmdpi.com Loss of p21 and p27 can lead to increased CDK2 activity, thereby contributing to resistance to CDK4/6 inhibitors. iiarjournals.orgfrontiersin.org However, the role of p27 is multifaceted, as it can also paradoxically promote the assembly and activation of the CDK4/6-cyclin D complex, and its binding can shield the complex from inhibitors. frontiersin.orgresearchgate.net

Acquired Resistance Pathways

Acquired resistance develops in tumors that initially respond to CDK4/6 inhibitors but subsequently progress. This often involves the activation of alternative signaling pathways that can drive cell proliferation independently of the CDK4/6 axis.

Activation of Bypass Signaling Pathways (e.g., PI3K/AKT/mTOR, FGFR, MAPK)

Cancer cells can reroute their signaling networks to circumvent the blockade of CDK4/6.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. iiarjournals.orgnih.gov Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can promote resistance to CDK4/6 inhibitors. nih.govspandidos-publications.comiiarjournals.org The PI3K/AKT/mTOR cascade can stabilize CDK4/6 and also drive the expression of cyclin D, thereby counteracting the effects of CDK4/6 inhibition. iiarjournals.orgnih.gov Dual inhibition of both CDK4/6 and the PI3K/mTOR pathway has shown synergistic effects in overcoming resistance. nih.govaacrjournals.orgaacrjournals.org

Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGFR signaling pathway is involved in cell proliferation and survival. mdpi.com Amplification or activating mutations of FGFR genes, particularly FGFR1 and FGFR2, can lead to acquired resistance to CDK4/6 inhibitors. nih.govamegroups.orgmdpi.com Activated FGFR signaling can drive the MAPK and PI3K/AKT pathways, providing an escape route from CDK4/6 blockade. spandidos-publications.comnih.govbiorxiv.org Combining CDK4/6 inhibitors with FGFR inhibitors has shown promise in overcoming this resistance mechanism. nih.govmdpi.comaacrjournals.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation. nih.gov Activation of this pathway has been identified as a mechanism of acquired resistance to CDK4/6 inhibitors. iiarjournals.orgnih.govelifesciences.org The MAPK pathway can bypass the need for CDK4/6 by promoting the expression and function of D-type cyclins. nih.gov This creates a dependency on MAPK signaling in resistant cells, suggesting that targeting this pathway could be an effective strategy to overcome resistance. nih.govpcf.org

Table 2: Acquired Resistance via Bypass Signaling Pathways
PathwayKey MediatorsMechanism of Resistance
PI3K/AKT/mTOR PIK3CA, PTEN, AKT, mTORStabilization of CDK4/6, increased cyclin D expression nih.govspandidos-publications.comiiarjournals.orgnih.gov
FGFR FGFR1, FGFR2Activation of downstream MAPK and PI3K/AKT pathways spandidos-publications.comnih.govamegroups.orgmdpi.com
MAPK RAS, RAF, MEK, ERKPromotion of cyclin D expression and function iiarjournals.orgnih.govelifesciences.org

Epigenetic Modifications and Chromatin Remodeling

Epigenetic alterations, which modify gene expression without changing the DNA sequence, are increasingly recognized as key drivers of resistance to CDK4/6 inhibitors. mdpi.compreprints.org These modifications include chromatin remodeling and histone modifications, which can alter the physical structure of DNA and affect the accessibility of regulatory proteins to gene targets. mdpi.compreprints.org This can lead to dysregulated gene expression patterns that promote resistance. mdpi.com

One significant mechanism involves histone deacetylases (HDACs). HDACs can promote resistance by deacetylating histones, such as reducing H3K27ac levels, which silences tumor suppressor genes and interferes with p21-mediated cell cycle arrest. frontiersin.org Conversely, inhibiting HDACs has been shown to enhance the efficacy of CDK4/6 inhibition by upregulating the expression of the cell cycle inhibitor p21 in resistant tumors. frontiersin.org In breast cancer models, deletion of HDAC5 was found to upregulate oncogenic transcription through the creation of hyperacetylated chromatin states. frontiersin.org

Chromatin remodeling can also lead to transcriptional rewiring. preprints.org For instance, treatment with CDK4/6 inhibitors in ER-positive breast cancer has been shown to cause widespread chromatin remodeling and enhancer activation through the activator protein-1 (AP-1) transcription factor. oaepublish.com This reprogramming may explain effects beyond simple cell cycle arrest and contribute to the development of early resistance. oaepublish.com In some resistant cells, the estrogen receptor (ER) has been observed to be deficient in binding to its typical sites (ESR1 and FOXA1) but enriched in binding to other transcription factors like SP1 and AP2, indicating genetic alterations through chromosome remodeling. frontiersin.org Furthermore, CDK4/6 inhibitors can decrease the activity of DNA methyltransferase 1 (DNMT1), an E2F target protein, which may have implications for tumor immunity and resistance. frontiersin.orgnih.govscienceopen.com

Epigenetic MechanismRole in ResistanceKey Molecules InvolvedReferences
Histone Deacetylation Silences tumor suppressor genes (e.g., p21), disrupting cell cycle arrest.HDACs (e.g., HDAC5) frontiersin.org, frontiersin.org
Chromatin Remodeling Alters DNA accessibility, leading to transcriptional rewiring and activation of pro-survival genes.AP-1, ER, SP1, AP2 preprints.org, oaepublish.com, frontiersin.org
DNA Methylation Reduced activity may impact tumor immunogenicity and response.DNMT1 nih.gov, scienceopen.com, frontiersin.org

Role of E2F Amplification and Other Downstream Effectors

The retinoblastoma (Rb)-E2F complex is a critical regulator of the G1-S phase transition. scienceopen.comnih.gov Phosphorylation of Rb by the cyclin D-CDK4/6 complex leads to the release of the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and cell cycle progression. scienceopen.comspandidos-publications.com Consequently, alterations that lead to the persistent activation of E2F or other downstream effectors can bypass the need for CDK4/6 activity and confer resistance.

Loss of the Rb protein (a primary target of CDK4/6) is a well-established mechanism of resistance, as it uncouples cell cycle progression from CDK4/6 control, often leading to increased expression and constitutive activation of E2F. scienceopen.comnih.gov Amplification of E2F itself is also directly implicated in resistance. nih.gov Overexpression of E2F allows cancer cells to circumvent the CDK4/6 blockade and rely on alternative signaling pathways for proliferation. nih.gov Recent research indicates that resistance can develop through a two-step process involving the degradation of the Rb protein, followed by a c-Myc-mediated amplification of E2F's transcriptional activity. researchgate.net While Rb degradation alone is insufficient to drive resistance, the subsequent stabilization of c-Myc amplifies E2F activity to a level that can overcome the inhibitory effects of the drugs. spandidos-publications.comresearchgate.net

Other downstream effectors also play a crucial role. The cyclin E-CDK2 complex acts as a "second wave" to phosphorylate Rb, further promoting E2F release. frontiersin.org Amplification or overexpression of cyclin E (CCNE1/CCNE2) and subsequent activation of CDK2 is a prominent mechanism of resistance. frontiersin.orgnih.govmdpi.com This activation allows cells to bypass the CDK4/6 blockade and enter the S-phase non-canonically. mdpi.com

Downstream EffectorAlterationConsequence in ResistanceReferences
E2F Amplification / OverexpressionConstitutive transcription of S-phase genes, bypassing CDK4/6 inhibition. nih.gov, scienceopen.com, spandidos-publications.com, nih.gov
c-Myc Stabilization / UpregulationAmplifies E2F transcriptional activity, driving resistance. spandidos-publications.com, researchgate.net
Cyclin E-CDK2 Upregulation / ActivationProvides an alternative pathway for Rb phosphorylation and S-phase entry. nih.gov, frontiersin.org, mdpi.com
Rb Loss of function / DegradationLoss of the primary drug target, leading to uncontrolled E2F activity. nih.gov, scienceopen.com, researchgate.net

Adaptive Cellular Responses

Cancer cells exhibit remarkable plasticity, often developing adaptive responses to prolonged drug exposure that contribute to acquired resistance. ascopubs.org Upon treatment with CDK4/6 inhibitors, cancer cells can undergo a series of adaptive changes, including metabolic reprogramming and entering a state of senescence or quiescence. ascopubs.orgmdpi.com

One key adaptive response is driven by the MYC transcription factor. Inhibition of CDK4/6 can lead to the stabilization and accumulation of MYC protein. embopress.org This, in turn, orchestrates a significant metabolic reprogramming, characterized by increased glutamine metabolism and activation of the mTOR signaling pathway. embopress.org These MYC-driven adaptations render the cancer cells vulnerable to inhibitors of MYC, glutaminase, or mTOR, suggesting that targeting these adaptive pathways could be a strategy to overcome resistance. embopress.org

Another adaptive mechanism involves the upregulation of key cell-cycle mediators as a feedback response. Treatment with CDK4/6 inhibitors has been shown to induce the upregulation of cyclin D1, CDK4, and cyclin E1. nih.gov This early adaptation can limit the efficacy of the inhibitors by allowing for residual cell-cycle entry, often through a non-canonical cyclin D1-CDK2 interaction. nih.gov This adaptive response highlights the importance of combination therapies that can block the expression of these G1-S cyclins. nih.gov

Furthermore, CDK4/6 inhibition can induce cellular senescence, a state of prolonged cell cycle arrest. ascopubs.orgmdpi.com While this initially halts proliferation, senescent cells remain metabolically active and secrete a variety of factors known as the senescence-associated secretory phenotype (SASP). mdpi.com The SASP can have complex effects, including reinforcing growth arrest but also potentially enhancing the stemness and drug resistance of neighboring cancer cells. mdpi.com Understanding the switch between reversible quiescence and a more permanent senescent state is critical for improving the long-term effectiveness of these therapies. mdpi.com

Specific Resistance Mechanisms Related to EZH2 Inhibition by CDK 4/6 Inhibitor-D6 (if applicable)

This compound is a deuterated analog of a small molecule inhibitor of CDK4 and CDK6. vulcanchem.com Its primary utility is as an internal standard for analytical and pharmacokinetic studies due to its distinct mass spectrometric properties, while maintaining nearly identical chemical behavior to its non-deuterated counterpart. vulcanchem.com

A review of the available scientific literature does not provide specific data on "this compound" functioning as an inhibitor of EZH2 (Enhancer of zeste homolog 2) or specific resistance mechanisms arising from such an interaction. EZH2 is a histone methyltransferase that is part of the Polycomb Repressive Complex 2 (PRC2) and its overexpression has been noted in certain breast tumor subtypes. mdpi.com Some research suggests that microRNAs, such as miR-3613-3p, can act as tumor suppressors by regulating EZH2. mdpi.com However, a direct functional link between the specific compound this compound and EZH2 inhibition or related resistance is not established in the reviewed sources. Therefore, this section remains speculative pending further research into the direct biological activities of this deuterated compound beyond its use as an analytical tool.

Combination Strategies in Preclinical Research for Cdk 4/6 Inhibitor D6

Rationale for Combination Therapy

Overcoming or Delaying Resistance Mechanisms

The primary driver for exploring combination therapies with CDK 4/6 inhibitors is the eventual development of drug resistance. frontiersin.org Tumors can adapt to the cytostatic pressure of CDK 4/6 inhibition through various mechanisms, including the activation of compensatory signaling pathways. mdpi.comnih.gov By co-targeting these escape routes, combination strategies aim to create a more durable anti-tumor response. For instance, resistance to CDK 4/6 inhibitors can arise from the loss of the retinoblastoma (Rb) protein or the amplification of CDK6. mdpi.comnih.gov Preclinical models have shown that combining CDK 4/6 inhibitors with agents that target these downstream or parallel pathways can effectively delay or overcome this resistance. nih.gov

Enhancing Antitumor Efficacy and Synergistic Effects

Beyond preventing resistance, combination therapies can lead to synergistic anti-tumor effects, where the combined effect of two drugs is greater than the sum of their individual effects. frontiersin.orgmdpi.com This synergy often results from the complementary mechanisms of action of the combined agents. nih.gov For example, while CDK 4/6 inhibitors primarily induce cell cycle arrest, combining them with agents that promote apoptosis or target other critical cell survival pathways can lead to a more profound and sustained tumor regression. frontiersin.orgnih.gov Preclinical studies have demonstrated that such combinations can enhance cell cycle arrest and suppress compensatory oncogenic signaling, leading to improved tumor growth inhibition in various cancer models. mdpi.comfrontiersin.org

Combinations with Endocrine Therapy in Preclinical Models

The combination of CDK 4/6 inhibitors with endocrine therapy is a well-established and successful strategy, particularly in hormone receptor-positive (HR+) breast cancer. medicaljournalssweden.senih.gov The rationale for this combination is rooted in the interplay between estrogen signaling and the cell cycle machinery. researchgate.net The cyclin D-CDK4/6 complex is activated downstream of estrogen signaling. researchgate.net Therefore, combining a CDK 4/6 inhibitor with an endocrine agent that blocks estrogen receptor (ER) signaling provides a dual blockade of a key pathway driving proliferation in HR+ cancers. researchgate.netmdpi.com

Preclinical studies have consistently shown the synergistic effects of this combination. medicaljournalssweden.senih.gov In ER-positive breast cancer cell lines, the combination of a CDK 4/6 inhibitor with an ER antagonist like tamoxifen (B1202) or fulvestrant (B1683766) leads to a more profound inhibition of cell proliferation than either agent alone. mdpi.com These preclinical findings provided a strong foundation for the successful clinical translation of this combination strategy, which has significantly improved outcomes for patients with HR+/HER2- breast cancer. medicaljournalssweden.seresearchgate.netamegroups.org

Combinations with Other Targeted Agents

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a known mechanism of resistance to CDK 4/6 inhibitors. mdpi.comnih.gov There is significant crosstalk between the PI3K/AKT/mTOR and CDK 4/6-Rb pathways. mdpi.com Activation of the PI3K pathway can promote cyclin D1 expression, thereby driving CDK 4/6 activity and potentially mitigating the effects of CDK 4/6 inhibition. mdpi.com Conversely, active CDK 4/6-Rb signaling can confer resistance to PI3K pathway inhibitors. mdpi.com

This reciprocal relationship provides a strong rationale for dual targeting. Preclinical studies across various cancer types, including breast and colorectal cancer, have demonstrated that combining CDK 4/6 inhibitors with PI3K, AKT, or mTOR inhibitors can lead to synergistic anti-proliferative effects and overcome resistance. mdpi.comnih.govmdpi.com For example, in preclinical models, the combination of a CDK 4/6 inhibitor with a PI3K inhibitor has been shown to completely regress tumors, a superior outcome compared to single-agent treatment. nih.gov These combinations have been shown to suppress key downstream effectors of both pathways, such as S6rp, and induce apoptosis. mdpi.comtandfonline.com

Table 1: Preclinical Findings of CDK 4/6 Inhibitor-D6 in Combination with PI3K/AKT/mTOR Pathway Inhibitors

Cancer Model Combination Agent Key Findings Reference(s)
Colorectal Cancer Gedatolisib (PI3K/mTOR inhibitor) Synergistic anti-proliferative effects, suppression of S6rp. tandfonline.com
Colorectal Cancer Alpelisib (PI3K inhibitor) Synergistic anti-proliferative effect, decreased pRB, pAKT, and p-S6 levels, and upregulation of p-BCL2. mdpi.com
Breast Cancer PI3K inhibitor Overcame endocrine resistance in PIK3CA-mutated xenografts. sci-hub.se

EGFR and MEK/BRAF Inhibitors

The MAPK/ERK pathway, which includes EGFR, BRAF, and MEK, is another crucial signaling cascade that regulates cell proliferation and survival. tandfonline.com Crosstalk between the MAPK/ERK and CDK 4/6 pathways provides a rationale for their combined inhibition. tandfonline.com The MAPK pathway can regulate cyclin D1 expression, influencing CDK 4/6 activity. amegroups.cn

Preclinical studies have shown that combining CDK 4/6 inhibitors with MEK or BRAF inhibitors can have synergistic effects, particularly in tumors with mutations in the MAPK pathway, such as BRAF-mutant melanoma and colorectal cancer. mdpi.commdpi.com In some preclinical models, this combination has been shown to enhance cell cycle arrest and induce apoptosis. mdpi.combiorxiv.org For instance, in BRAF V600E mutant melanoma models, resistance to BRAF inhibitors was associated with an elevation in cyclin D1, and the addition of a CDK 4/6 inhibitor led to tumor regression. amegroups.cn Similarly, in HER2-positive cancer models, network analysis revealed an upregulation of EGFR and HER2 signaling in response to CDK 4/6 inhibition, suggesting a mechanism for the observed synergy when combined with a pan-HER inhibitor like neratinib (B1684480). aacrjournals.org

Table 2: Preclinical Findings of this compound in Combination with EGFR and MEK/BRAF Inhibitors

Cancer Model Combination Agent Key Findings Reference(s)
Colorectal Cancer PD0325901 (MEK1/2 inhibitor) Synergistic growth inhibitory response in most cell lines tested. tandfonline.com
Diffuse Midline Glioma Trametinib (MEK inhibitor) Variable synergistic effects in vitro; decreased proliferation and increased apoptosis in vivo. biorxiv.org
HER2+ Cancers Neratinib (pan-HER inhibitor) Increased event-free survival in all five patient-derived xenograft models tested. aacrjournals.org
BRAF-mutant Colorectal Cancer Encorafenib (BRAF inhibitor) + Cetuximab (EGFR inhibitor) Synergistic effect in suppressing cell viability in a BRAF/PTEN-mutant model. amegroups.cn

HER2-Targeting Agents

Preclinical evidence strongly supports the combination of CDK4/6 inhibitors with HER2-targeting agents in HER2-positive (HER2+) breast cancer. frontiersin.orgaacrjournals.org The rationale for this combination is rooted in the understanding that HER2 signaling can drive cell cycle progression through the activation of the cyclin D1:CDK4/6 pathway. aacrjournals.org

Studies have demonstrated that in models of acquired resistance to HER2-targeted therapies, there is an inappropriate activation of Cyclin D1. nih.govgenesandcancer.com In these instances, CDK4/6 inhibition has been shown to be effective at blocking proliferation by targeting this common resistance pathway. nih.govgenesandcancer.com This indicates that CDK4/6 inhibitors could be a valuable therapeutic approach to enhance the effectiveness of standard HER2-targeted therapies. nih.govgenesandcancer.com

Preclinical investigations have shown that the combination of a CDK4/6 inhibitor with various HER2-targeted agents, such as trastuzumab and small-molecule tyrosine kinase inhibitors (TKIs) like pyrotinib (B611990), tucatinib (B611992), and neratinib, leads to synergistic or additive anti-tumor effects. frontiersin.orgnih.gov For example, the combination of palbociclib (B1678290) and pyrotinib demonstrated significant synergistic anti-tumor activity, leading to a notable decrease in phosphorylated AKT (pAKT) and pHER3 activation, which in turn caused G0-G1 cell cycle arrest and increased apoptosis without a significant increase in toxicity. frontiersin.orgnih.gov Similarly, combining tucatinib with a CDK4/6 inhibitor has shown comparable positive effects. frontiersin.orgnih.gov

Furthermore, in HER2-positive cell lines and patient-derived xenograft (PDX) models, the combination of neratinib and palbociclib confirmed the benefits of this dual approach, showing significantly enhanced anti-tumor efficacy, particularly in reducing tumor volume. frontiersin.org The combination of abemaciclib (B560072) with trastuzumab and tamoxifen has been shown to induce significant regressions in both trastuzumab-sensitive and -resistant HER2+/ER+ xenografts. aacrjournals.org

The mechanism behind this synergy involves the dual inhibition of both the HER2 pathway and the downstream cell cycle machinery. This dual blockade can more effectively suppress tumor growth and potentially overcome or delay the onset of resistance to HER2-directed therapies. frontiersin.orgaacrjournals.org

Table 1: Preclinical Findings of this compound in Combination with HER2-Targeting Agents

Combination AgentCancer ModelKey Findings
TrastuzumabHER2+ Breast Cancer XenograftsCooperative effect in suppressing tumor growth. nih.gov
PyrotinibHER2+ Breast Cancer CellsSynergistic antitumor activity, increased apoptosis, G0-G1 arrest. frontiersin.orgnih.gov
TucatinibHER2+ Breast Cancer with Brain Metastases (mouse model)Combination therapy reduced tumor growth and prolonged survival. frontiersin.org
NeratinibHER2+ Breast Cancer Cell Lines and PDXAdditive inhibition of proliferation and enhanced anti-tumor efficacy. frontiersin.org
LapatinibLapatinib-resistant HER2+ Breast Cancer CellsCombination with abemaciclib suppressed resistant cells. mdpi.com

Combinations with Chemotherapeutic Agents

The combination of CDK4/6 inhibitors with chemotherapeutic agents has been a subject of careful preclinical investigation due to the potential for antagonistic effects. Since CDK4/6 inhibitors induce G1 cell cycle arrest, they could theoretically reduce the efficacy of chemotherapies that target actively dividing cells. mdpi.comnih.gov Indeed, some preclinical studies have shown that concurrent administration of a CDK4/6 inhibitor with certain chemotherapy drugs can be antagonistic. mdpi.com

However, a growing body of preclinical evidence suggests that, with the right scheduling and in specific contexts, combining CDK4/6 inhibitors with chemotherapy can result in synergistic or cooperative anti-tumor effects. nih.govbiorxiv.org Several studies have demonstrated that CDK4/6 inhibitors can enhance the cytotoxicity of various chemotherapeutic agents, including gemcitabine (B846), cisplatin (B142131), docetaxel (B913), and paclitaxel. nih.govbiorxiv.org

One key factor appears to be the scheduling of the drugs. For instance, in biliary tract cancer models, the simultaneous combination of abemaciclib with gemcitabine and cisplatin was found to be highly synergistic, both in vitro and in vivo. biorxiv.org This triplet combination led to a significant reduction in the activation of the cyclinD1-CDK4/6-CDKN2A-Rb pathway, an increase in cell cycle arrest, and enhanced cell death compared to the doublet or monotherapy. biorxiv.org

In some non-small cell lung cancer (NSCLC) models, the combination of palbociclib with taxanes at clinically relevant doses enhanced antitumor effects by disrupting the pRB-E2F signaling pathway. frontiersin.org Interestingly, in certain breast cancer models, combining abemaciclib with docetaxel did not lead to antagonism; in fact, the combination was more efficacious than either agent alone. aacrjournals.org It has been noted that abemaciclib may differ from other CDK4/6 inhibitors in this regard, as palbociclib and ribociclib (B560063) have been shown to reduce the apoptotic effects of docetaxel in a dose-dependent manner. aacrjournals.org

The underlying mechanisms for the synergistic effects are complex and may involve the ability of CDK4/6 inhibition to prevent recovery from chemotherapy-induced DNA damage, as the retinoblastoma (RB) protein, which is kept active by CDK4/6 inhibitors, regulates genes involved in DNA repair. ascopubs.org

Table 2: Preclinical Outcomes of Combining this compound with Chemotherapy

Chemotherapeutic AgentCancer ModelKey Findings
Gemcitabine and CisplatinBiliary Tract CancerSynergistic effect, increased cell cycle arrest and cell death. biorxiv.org
DocetaxelHER2-amplified and TNBC XenograftsNo antagonism observed; combination was more efficacious. aacrjournals.org
TaxanesSquamous Cell Lung CarcinomaEnhanced antitumor effects. frontiersin.org
Camptothecin, Carboplatin, Doxorubicin, 5-FU, Irinotecan, TemozolomideVarious Cancer ModelsEnhanced chemotherapy cytotoxicity. nih.gov

Combinations with Immunotherapy and Immune Checkpoint Blockade

A significant area of preclinical research has focused on combining CDK4/6 inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. spandidos-publications.compharmacytimes.com Emerging evidence strongly suggests that CDK4/6 inhibitors can modulate the tumor immune microenvironment, making tumors more susceptible to immune attack. mdpi.comspandidos-publications.com

Preclinical studies have shown that CDK4/6 inhibition can enhance antitumor immunity through several mechanisms:

Increased Tumor Immunogenicity: CDK4/6 inhibitors can promote antigen presentation by tumor cells by upregulating the expression of major histocompatibility complex (MHC) class I molecules. mdpi.com This makes the cancer cells more visible to the immune system.

Enhanced T-cell Activity: Short-term exposure to CDK4/6 inhibitors has been shown to stimulate T-cell activation and promote the development of memory T-cells, which are crucial for long-lasting antitumor responses. mdpi.com

Modulation of the Tumor Microenvironment: CDK4/6 inhibitors can reshape the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and reducing the population of immunosuppressive regulatory T-cells (Tregs). spandidos-publications.comaacrjournals.org For example, abemaciclib has been observed to increase the levels of chemokines like CXCL10 and CXCL13, which are involved in recruiting T-cells and B-cells into the tumor. mdpi.com

Induction of Senescence: By inducing a state of cellular senescence in cancer cells, CDK4/6 inhibitors can trigger the secretion of a variety of immunostimulatory cytokines and chemokines, known as the senescence-associated secretory phenotype (SASP). mdpi.com This can help to recruit and activate innate immune cells like natural killer (NK) cells. mdpi.com

Numerous preclinical studies across various cancer models, including breast cancer and melanoma, have demonstrated that the combination of a CDK4/6 inhibitor with an anti-PD-1 or anti-PD-L1 antibody results in superior tumor control and improved survival compared to either agent alone. spandidos-publications.comaacrjournals.org For instance, in mouse models of brain metastasis, the combination of abemaciclib and anti-PD-1 therapy reduced tumor burden and extended survival by increasing tumor immunogenicity and T-cell infiltration. aacrjournals.org

These findings provide a strong rationale for the clinical investigation of combining CDK4/6 inhibitors with immune checkpoint blockade to overcome immunotherapy resistance and enhance treatment efficacy. mdpi.compharmacytimes.com

Table 3: Preclinical Immunomodulatory Effects of this compound Combination Therapy

Combination AgentCancer ModelKey Immunomodulatory Effects
Anti-PD-1/PD-L1Breast Cancer, Melanoma, Lung CancerEnhanced tumor immunogenicity, increased T-cell infiltration, superior tumor control. frontiersin.orgspandidos-publications.comaacrjournals.org
Anti-PD-1Melanoma and Breast Cancer Brain MetastasisIncreased CD8+ T-cell recruitment, depletion of regulatory T-cells, reduced immunosuppressive signals. aacrjournals.org
Immune Checkpoint BlockadeSolid TumorsPotentiated activity of ICIs, enhanced anti-tumor immune responses. nih.gov

Biomarkers and Predictive Models in Cdk 4/6 Inhibitor Research

Identification of Predictive Biomarkers of Response

Identifying patients who are most likely to benefit from CDK4/6 inhibition is a primary goal of ongoing research. Several molecular markers are under investigation to predict therapeutic response.

Molecular Signatures and Gene Expression Profiles (e.g., Cyclin D1, RB1 status, p16INK4A)

The core mechanism of CDK4/6 inhibitors relies on the integrity of the cyclin D-CDK4/6-retinoblastoma (RB) pathway. Consequently, key components of this pathway are primary candidates for biomarkers.

Cyclin D1 (CCND1): As the activating partner for CDK4/6, Cyclin D1 levels have been explored as a potential predictor of response. The androgen receptor (AR) and estrogen receptor (ER) can regulate the cell cycle by influencing the transcription of genes that control the G1 to S phase transition, including CCND1 nih.govresearchgate.net. While it was hypothesized that tumors with CCND1 amplification or Cyclin D1 overexpression would be more dependent on the CDK4/6 pathway and thus more sensitive to its inhibition, clinical data have been inconsistent amegroups.org. For instance, analyses from the PALOMA clinical trials did not show a significant difference in progression-free survival based on CCND1 expression levels amegroups.org. Conversely, some studies suggest that overexpressed Cyclin D1 contributes to resistance, while others found increased CCND1 expression in patients who responded to treatment mdpi.com.

Retinoblastoma 1 (RB1) Status: The retinoblastoma protein (RB1) is the direct substrate of the CDK4/6-Cyclin D complex. Functional RB1 is considered essential for CDK4/6 inhibitor efficacy, as these drugs work by preventing its phosphorylation, thereby maintaining its tumor-suppressive function nih.govyoutube.com. The loss of RB1 function is a well-established mechanism of resistance amegroups.orgnih.govnih.gov. Studies have shown that RB1 loss, detectable in circulating tumor DNA (ctDNA), is associated with worse progression-free survival in patients treated with CDK4/6 inhibitors nih.govoaepublish.com. The presence of wild-type, functional RB protein is a key determinant for the efficacy of these inhibitors, and its status is nominated as a predictive biomarker nih.govaacrjournals.org. Acquired resistance can also occur through new mutations in the RB1 gene during treatment ecancer.org.

p16INK4A (CDKN2A): The p16INK4A protein is an endogenous inhibitor of CDK4/6. Its role as a biomarker is complex. High levels of p16INK4A have been suggested to identify patients unlikely to respond to CDK4/6 inhibitors vhio.net. Loss of p16INK4A function was initially thought to predict sensitivity, but clinical trial data have not consistently supported this amegroups.orgnih.gov. In fact, some evidence indicates that p16 amplification or overexpression could be a biomarker for resistance amegroups.orgencyclopedia.pubnih.gov.

An 11-gene expression signature has been developed that predicts the modification profile of CDK4 and has shown promise in identifying tumors that are unlikely to respond to CDK4/6 inhibitors nih.govresearchgate.net.

Phosphorylation Status of Rb

The fundamental mechanism of CDK4/6 inhibitors is to block the phosphorylation of the RB protein researchgate.netyoutube.comnih.gov. Therefore, assessing the phosphorylation status of Rb (pRb) serves as a direct pharmacodynamic biomarker of drug activity. In preclinical models, CDK4/6 inhibition leads to a decrease in Rb phosphorylation aacrjournals.org. A clinical study demonstrated that an early and significant decrease in Rb phosphorylation following a short course of treatment was associated with a positive anti-proliferative response amegroups.org. This suggests that monitoring changes in pRb could be a valuable tool for identifying primary resistance early in the treatment course amegroups.org. The process is dynamic; CDK4/6 initiates Rb inactivation, and subsequent high CDK2 activity can render Rb hyperphosphorylation resistant to CDK4/6 inhibition, coordinating the commitment to cell-cycle progression nih.govresearchgate.net.

Potential for CDK 4/6 Inhibitor-D6 as a Biomarker for Prostate Cancer

Currently, there is no scientific literature available that identifies a specific compound named "this compound" as a biomarker for prostate cancer. The "-D6" designation typically indicates that the compound has been deuterated (six hydrogen atoms replaced with deuterium), a common practice for creating internal standards for use in pharmacokinetic and metabolic studies. While CDK4/6 inhibitors as a class are being actively investigated in prostate cancer due to the role of androgen receptor signaling on the cell cycle, the results of clinical trials have been largely disappointing thus far nih.govdrugtargetreview.comaacrjournals.orgnih.govnih.gov. The research focus in prostate cancer is on identifying patient subsets that may benefit, developing novel combination therapies, and understanding resistance mechanisms, rather than using a deuterated inhibitor as a biomarker researchgate.netdrugtargetreview.comnih.govmdpi.com.

Biomarkers for Resistance Mechanisms

Despite initial efficacy, most tumors eventually develop acquired resistance to CDK4/6 inhibitors. Understanding the molecular basis of this resistance is crucial for developing subsequent treatment strategies.

Genetic Alterations Associated with Acquired Resistance (e.g., FAT1 loss)

A key mechanism of acquired resistance involves specific genetic changes that bypass the G1 cell cycle blockade imposed by CDK4/6 inhibitors.

FAT1 Loss: Loss-of-function mutations in the FAT1 gene, which encodes a tumor suppressor protein, have been identified as a mechanism of resistance to CDK4/6 inhibitors nih.govnih.govresearchgate.net. Genomic analyses of tumors from patients treated with these inhibitors revealed that FAT1 loss leads to significant elevations in CDK6 levels nih.govnih.gov. This increase in CDK6 is mediated by the Hippo signaling pathway, where FAT1 loss leads to the accumulation of transcription factors YAP and TAZ on the CDK6 promoter nih.govspandidos-publications.comresearchgate.net. The resulting overexpression of CDK6 can overcome the inhibitory effects of the drugs, thus restoring cell cycle progression and promoting resistance nih.govresearchgate.net.

Biomarker CategoryBiomarkerAssociation with CDK4/6i ResponseMechanism of Action / Role
Response Functional RB1SensitivityEssential target; CDK4/6i prevents its phosphorylation to halt cell cycle.
Low p16INK4AConflicting DataEndogenous inhibitor of CDK4/6; loss may increase dependency on CDK4/6.
Decreased pRbSensitivityDirect pharmacodynamic marker of drug activity.
Resistance RB1 Loss/MutationResistanceLoss of the drug's primary target prevents cell cycle arrest.
High p16INK4AResistanceHigh levels of the endogenous inhibitor may indicate pathway bypass.
FAT1 LossResistanceLeads to Hippo pathway dysregulation and subsequent CDK6 overexpression.
CDK6 AmplificationResistanceDirect overexpression of the drug target can overcome inhibition.
Cyclin E1 UpregulationResistanceActivates CDK2, providing a bypass mechanism for RB phosphorylation.

Role of Non-coding RNAs (e.g., miRNAs)

Non-coding RNAs, particularly microRNAs (miRNAs), have emerged as significant regulators of gene expression and are implicated in the response to CDK4/6 inhibition encyclopedia.pubsemanticscholar.org. These small, 19-22 nucleotide-long RNAs typically function by negatively regulating gene expression at the post-transcriptional level nih.gov. Preclinical studies have identified numerous miRNAs that can either confer sensitivity or mediate resistance to CDK4/6 inhibitors encyclopedia.pubnih.gov.

miRNAs Associated with Sensitivity: Several miRNAs have been found to enhance the anti-tumor effects of CDK4/6 inhibitors. These often act by targeting genes that promote cell cycle progression or resistance pathways nih.govresearchgate.net.

miRNAs Associated with Resistance: Conversely, other miRNAs are associated with resistance. For example, miR-432-5p expression has been shown to increase in resistant cells, where it suppresses the TGF-β pathway, leading to an induction of CDK6 expression researchgate.netnih.gov. Another example, miR-193b, has been implicated in resistance in prostate cancer cells by affecting the expression of Cyclin D1 nih.gov.

These findings highlight that specific miRNA signatures could potentially serve as predictive biomarkers for treatment response nih.govsemanticscholar.orgresearchgate.net.

miRNA AssociationmiRNAReported Effect / Mechanism
Sensitivity miR-126Enhances anti-tumor effect of CDK4/6 inhibitors.
miR-326Associated with increased sensitivity.
miR-3613-3pAssociated with increased sensitivity.
miR-29b-3pInterferes with the c-myc/miR-29b-3p/CDK6 axis.
miR-497Associated with increased sensitivity.
miR-17-92Associated with increased sensitivity.
Resistance miR-193bConfers resistance via effects on CCND1 (Cyclin D1).
miR-432-5pSuppresses TGF-β pathway, leading to increased CDK6 expression.
miR-200aAssociated with resistance.
miR-223Associated with resistance.
Let-7aAssociated with resistance.
miR-21Associated with resistance.

Circulating Biomarkers in Preclinical Research (e.g., ctDNA)

In preclinical research, circulating tumor DNA (ctDNA) has emerged as a important non-invasive biomarker for monitoring therapeutic response and detecting the emergence of resistance to CDK 4/6 inhibitors. aacrjournals.orgnih.gov Analysis of ctDNA allows for the real-time tracking of genomic alterations within a tumor, providing insights into the molecular mechanisms of drug resistance. aacrjournals.org Preclinical studies have established the foundational role of the CDK4/6–RB pathway in regulating the transition from the G1 to S phase of the cell cycle. nih.gov

Preclinical evidence suggests that alterations in genes integral to the cell cycle pathway can confer resistance to CDK 4/6 inhibitors. ascopubs.org Key among these are alterations in the Retinoblastoma 1 (RB1) gene, the primary target of the CDK4/6-cyclin D complex. ascopubs.org Loss of Rb function is a well-documented mechanism of resistance, and preclinical studies have demonstrated that RB1 mutations can be detected in ctDNA. news-medical.netnih.gov Amplification of the Cyclin E1 (CCNE1) gene is another mechanism of resistance identified in preclinical models, which can also be tracked through ctDNA analysis. ascopubs.org

Beyond the core cell cycle machinery, preclinical research has highlighted the role of other signaling pathways in mediating resistance to CDK 4/6 inhibitors. The PI3K/AKT/mTOR pathway is one such critical pathway, with mutations in PIK3CA being frequently implicated. ascopubs.org Preclinical studies have shown that alterations in the PI3K pathway are associated with resistance, and these changes can be monitored via ctDNA. ascopubs.org Furthermore, amplification of Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as a potential biomarker of resistance in preclinical settings, with these amplifications also detectable in ctDNA. aacrjournals.orgnews-medical.net

The table below summarizes key preclinical findings on circulating biomarkers for CDK 4/6 inhibitor resistance.

Biomarker CategoryGene/AlterationPreclinical Finding
Cell Cycle Regulation RB1 loss/mutationConfers resistance to CDK 4/6 inhibitors by disrupting the primary target pathway. news-medical.netnih.gov
CCNE1 amplificationDrives resistance by providing an alternative mechanism for cell cycle progression. ascopubs.org
Signal Transduction Pathways PIK3CA mutationActivation of the PI3K/AKT/mTOR pathway can lead to CDK 4/6 inhibitor resistance. ascopubs.org
FGFR1 amplificationAssociated with the development of resistance to CDK 4/6 inhibitors. aacrjournals.orgnews-medical.net
FAT1 loss-of-functionLeads to excessive expression of CDK6, contributing to resistance. news-medical.netnih.gov

Development of Preclinical Predictive Models

Organoid and Patient-Derived Xenograft (PDX) Models

Organoid and patient-derived xenograft (PDX) models have become indispensable tools in the preclinical evaluation of CDK 4/6 inhibitors, offering a more clinically relevant platform compared to traditional cell lines. precisionmedicineonline.commdpi.com These models largely retain the histopathological and molecular characteristics of the original patient tumors, making them valuable for studying drug response and resistance. mdpi.com

Patient-derived organoids (PDOs) are three-dimensional cultures derived from patient tumors that can recapitulate the intra-tumor heterogeneity and partially mimic the tumor microenvironment. precisionmedicineonline.com Preclinical studies have successfully established PDOs from patients with breast cancer who have developed resistance to CDK 4/6 inhibitors. These resistant PDOs have been shown to harbor mutations in genes previously associated with resistance, such as RB1, FAT1, PTEN, ARID1A, FGFR1/2, ERBB2, CCNE1/2, AURKA, and KRAS. precisionmedicineonline.com Furthermore, these models have demonstrated their utility in identifying potential therapeutic strategies to overcome resistance, showing vulnerability to inhibitors of other cell cycle proteins or the PI3K/AKT pathway. precisionmedicineonline.com For instance, a CDK2/4/6 inhibitor has shown efficacy in CDK 4/6 inhibitor-resistant PDOs, particularly in a model with CCNE1 amplification. precisionmedicineonline.com

PDX models, created by implanting patient tumor fragments into immunodeficient mice, provide an in vivo system to study tumor progression and therapeutic response. nih.govmdpi.com A significant advantage of PDX models is the ability to conduct "mouse clinical trials" to test the efficacy of novel drug combinations. mdpi.com In the context of CDK 4/6 inhibitors, PDX models have been developed from patients who have become resistant to treatments like palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072). ascopubs.org These models preserve key mutations and resistance mechanisms from the patient's tumor, providing a robust platform for investigating next-generation therapies targeting the CDK 4/6 pathway. ascopubs.org Preclinical research using PDX models has shown that combining CDK 4/6 inhibitors with other targeted agents, such as PI3K inhibitors, can significantly improve response rates. nih.gov

The following table details key research findings from studies utilizing organoid and PDX models in the context of CDK 4/6 inhibitor research.

Model TypeKey Findings
Patient-Derived Organoids (PDOs) Successfully established from patients with CDK 4/6 inhibitor-resistant breast cancer. precisionmedicineonline.com
Resistant PDOs retain key mutations associated with clinical resistance (RB1, FAT1, CCNE1, etc.). precisionmedicineonline.com
Demonstrated utility in identifying vulnerabilities to other targeted therapies, such as CDK2 or PI3K/AKT pathway inhibitors. precisionmedicineonline.com
Patient-Derived Xenografts (PDXs) PDX models established from CDK 4/6 inhibitor-resistant patient tumors maintain the molecular characteristics of the original tumor. ascopubs.org
Used to investigate mechanisms of resistance and to test the efficacy of novel therapeutic combinations. ascopubs.orgnih.gov
Combination of ribociclib with a PI3K inhibitor showed potent antitumor activity in PDX models. nih.gov

In Silico Modeling and Computational Approaches

In silico modeling and computational approaches are increasingly being employed to predict response to CDK 4/6 inhibitors and to understand the complex molecular networks that drive resistance. nih.govtandfonline.com These methods leverage the power of bioinformatics and artificial intelligence to analyze large datasets and identify potential biomarkers and therapeutic targets. tandfonline.com

Machine learning (ML) models are being developed to integrate both clinical and genomic data to predict which patients are most likely to benefit from CDK 4/6 inhibitor therapy. ascopubs.orgnews-medical.net One such model, incorporating clinicopathological and genomic features, was able to predict progression-free survival in patients with metastatic breast cancer treated with CDK 4/6 inhibitors. news-medical.net Key genomic predictors of poor outcomes identified by the ML model included alterations such as TP53 loss, MYC amplifications, PTEN loss, and RB1 loss. news-medical.net

Computational, cell cycle-explicit models are also being used to characterize the pharmacodynamic response to combination therapies involving CDK 4/6 inhibitors. aacrjournals.org These models can simulate the effects of different drug concentrations and administration schedules on tumor cell populations with different genetic backgrounds, such as those with wild-type or mutant estrogen receptors. aacrjournals.org Such in silico clinical trials can help to optimize dosing strategies and identify more effective treatment regimens. aacrjournals.org For example, one study using this approach suggested that a continuous dosing schedule of palbociclib might be more effective at reducing tumor burden than the standard pulsed-dose schedule. aacrjournals.org

Furthermore, in silico methods are utilized to identify novel selective inhibitors of CDK 4/6. nih.govresearchgate.net By screening large compound libraries and predicting their binding affinity and selectivity for CDK4 and CDK6, researchers can prioritize candidates for further in vitro and in vivo testing. researchgate.net These computational approaches, combined with experimental validation, accelerate the drug discovery process. researchgate.net

The table below highlights various in silico and computational approaches used in CDK 4/6 inhibitor research.

ApproachDescriptionKey Findings/Applications
Machine Learning Models Integration of clinical and genomic data to predict patient outcomes. ascopubs.orgnews-medical.netIdentified genomic alterations (TP53, MYC, PTEN, RB1) as key predictors of poor response to CDK 4/6 inhibitors. news-medical.net
Computational Pharmacodynamic Models Cell cycle-explicit models to simulate the effects of drug combinations and dosing schedules. aacrjournals.orgPredicted that continuous palbociclib dosing may be more effective than pulsed dosing. aacrjournals.org
Bioinformatics and AI-Assisted Literature Review Comprehensive analysis of databases and research articles to identify biomarkers of response and resistance. tandfonline.comIdentified 15 key biomarkers, including AR, AURKA, ERBB2, ESR1, CCNE1, and RB1, to guide future research. tandfonline.com
In Silico Drug Discovery Virtual screening of compound libraries to identify novel and selective CDK 4/6 inhibitors. nih.govresearchgate.netPrioritization of lead compounds for further preclinical development based on predicted activity and selectivity. researchgate.net

Drug Discovery and Optimization Research for Cdk4/6 Inhibitors

Rational Design and Structure-Based Drug Discovery

The development of selective CDK4/6 inhibitors is a prime example of successful rational drug design. mdpi.comnih.gov Early, non-selective CDK inhibitors showed limited clinical success due to toxicity, which stemmed from their simultaneous inhibition of other essential CDKs like CDK1 and CDK2. mdpi.comaacrjournals.org This challenge prompted a focused effort to design molecules that could specifically target the ATP-binding pockets of CDK4 and CDK6. researchgate.net

Structure-based drug design has been instrumental in this endeavor. By analyzing the X-ray crystal structures of CDK4 and CDK6, researchers could identify subtle differences in the amino acid compositions of their active sites compared to other CDKs. portlandpress.comrsc.org For instance, the presence of specific residues in CDK4/6 allows for interactions that are not possible in CDK1 or CDK2, providing a basis for selectivity. portlandpress.com This structural insight guided the synthesis and modification of chemical scaffolds to enhance their affinity and specificity for CDK4/6, leading to the development of the three FDA-approved inhibitors: Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072). mdpi.comaacrjournals.org

Virtual Screening Approaches

Virtual screening is a powerful computational technique used to identify promising drug candidates from large compound libraries. plos.orgsemanticscholar.org In the context of CDK4/6 inhibitor discovery, two main types of virtual screening are employed:

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein (CDK4 or CDK6) to dock and score vast numbers of virtual compounds. semanticscholar.orgbenthamdirect.com The goal is to predict which molecules are most likely to bind with high affinity to the kinase's active site. For example, a study might screen a database of marine natural products or other chemical libraries against the known crystal structure of CDK4/6. plos.orgsemanticscholar.org Advanced methods like consensus molecular docking, which combines the results of multiple docking algorithms, are used to improve the accuracy of these predictions. plos.orgsemanticscholar.org

Pharmacophore-Based Virtual Screening: This approach uses a 3D model that defines the essential features a molecule must possess to bind to the target. This "pharmacophore model" is often generated based on the structures of known active inhibitors. mdpi.comresearchgate.net It serves as a filter to rapidly screen large databases for compounds that match the required spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions. mdpi.com

These virtual screening campaigns have successfully identified novel chemical scaffolds with inhibitory activity against CDK4/6, which then serve as starting points for further optimization. benthamdirect.comacs.org

Fragment-Based Drug Design (if applicable for antibody derivatives)

Fragment-based drug design (FBDD) is another key strategy in modern drug discovery, particularly for kinase inhibitors. nih.govspringernature.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. nih.govfrontiersin.org These initial fragment hits are then grown or linked together, often with the guidance of structural biology techniques like X-ray crystallography, to create more potent and selective lead compounds. nih.govnih.gov

FBDD has proven highly effective in developing kinase inhibitors because it allows for the exploration of chemical space in a more targeted and efficient manner than traditional high-throughput screening. nih.govanr.fr The approach enables the design of molecules that make optimal interactions with specific subpockets of the kinase active site, which is crucial for achieving selectivity. nih.gov While FBDD is primarily used for small-molecule inhibitors, the principles of identifying key binding interactions can inform the design of other therapeutic modalities.

Lead Optimization Strategies

Enhancement of Potency and Selectivity for CDK4/6

A primary goal of lead optimization is to increase a compound's potency—its ability to inhibit the target at low concentrations—and its selectivity for CDK4/6 over other kinases. acs.org Medicinal chemists systematically modify the lead compound's structure to enhance its interactions with the CDK4/6 active site. For example, adding or altering chemical groups can create new hydrogen bonds or hydrophobic interactions with key amino acid residues, thereby increasing binding affinity. mdpi.com

Achieving high selectivity is critical to minimizing off-target effects and associated toxicities. nih.gov The structural differences between CDK family members are exploited here. For instance, modifying a compound to interact with a residue present in CDK4/6 but not in CDK1 or CDK9 can drastically improve its selectivity profile. mdpi.comnih.gov Researchers have successfully developed inhibitors with over 1,000-fold selectivity for CDK4/6 compared to CDK1/2. aacrjournals.org

Table 1: Example of IC50 Values for CDK Inhibitors (Illustrative)
CompoundCDK4/cyclin D1 IC50 (nM)CDK6/cyclin D3 IC50 (nM)CDK1/cyclin B IC50 (nM)Selectivity (CDK1/CDK4)
Palbociclib1116>1000>90
Ribociclib1039>1000>100
Abemaciclib210300150
Compound 11 (Zha et al.)1.5-466.5311
Compound 13a (Wang et al.)1.4-1180~850

Improving Pharmacokinetic Properties in Preclinical Species

A potent and selective inhibitor is of little use if it cannot reach its target in the body. Therefore, a major focus of lead optimization is improving a compound's pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME). acs.org This is where the concept of a "CDK4/6 Inhibitor-D6" becomes highly relevant.

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy used to enhance a drug's metabolic stability. informaticsjournals.co.inwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.innih.gov This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which often involve the breaking of C-H bonds. bioscientia.de

By strategically replacing hydrogen atoms at known metabolic "soft spots" on a CDK4/6 inhibitor molecule with deuterium, a "CDK4/6 Inhibitor-D6" could be created. This modification has the potential to:

Increase half-life: By slowing metabolism, the drug remains in the body for a longer period. wikipedia.org

Improve bioavailability: Reduced first-pass metabolism in the liver can lead to a greater proportion of the administered dose reaching systemic circulation. researchgate.net

Reduce formation of unwanted metabolites: Altering metabolic pathways can decrease the production of potentially toxic or inactive byproducts. researchgate.net

This approach has been successfully applied to other drugs, with the FDA approving deuterated compounds like deutetrabenazine. dovepress.comnih.gov The development of a deuterated palbociclib derivative, for example, has been explored to improve its pharmacokinetic profile. google.com

Table 2: Potential Pharmacokinetic Improvements with Deuteration (Conceptual)
ParameterParent CDK4/6 Inhibitor"CDK4/6 Inhibitor-D6"Potential Clinical Impact
Metabolic RateStandardSlowerIncreased drug exposure
Half-life (t1/2)ShorterLongerLess frequent dosing
Bioavailability (F%)ModerateHigherLower dose required, improved consistency
Toxic Metabolite FormationPossibleReducedImproved safety profile

Addressing Cross-Reactivity with Homologous CDKs

Even with high selectivity, some residual activity against closely related kinases (homologous CDKs) can remain. Minimizing this cross-reactivity is a final, crucial step in optimization. acs.org This is often a delicate balancing act, as the structural similarities in the ATP-binding sites of kinases make achieving absolute specificity challenging. researchgate.net

Structure-activity relationship (SAR) studies, guided by co-crystal structures of inhibitors bound to various CDKs, are essential. mdpi.com These studies help to identify which parts of the molecule contribute to off-target binding. For example, if a particular chemical group on the inhibitor is found to interact with a residue in CDK2, it can be modified or removed to eliminate this unwanted interaction without compromising its potent inhibition of CDK4/6. The development of third-generation CDK4/6 inhibitors has demonstrated that it is possible to achieve a high degree of selectivity, leading to improved safety and efficacy. mdpi.com

Novel Inhibitor Scaffolds and Chemical Modifications

The quest for new and improved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has led researchers to explore a diverse array of chemical scaffolds beyond the structures of the approved drugs palbociclib, ribociclib, and abemaciclib. mdpi.comresearchgate.net This research aims to enhance selectivity, improve efficacy, and overcome resistance mechanisms. researchgate.net

A variety of heterocyclic scaffolds have been investigated for their potential as CDK4/6 inhibitors. These include:

Thiazolyl-Pyrimidine Derivatives : Building upon the core structure of abemaciclib, researchers have synthesized derivatives that maintain the crucial pyrimidine (B1678525) and pyridine (B92270) rings for kinase interaction. mdpi.com One series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives yielded a compound (3a) that demonstrated high selectivity and oral bioavailability, with IC50 values of 30 nM for CDK4 and 4 nM for CDK6. rsc.org

Benzimidazolyl-Pyrimidine Scaffolds : Inspired by the structure of abemaciclib, which features a 2-anilino-2,4-pyrimidine-[5-benzimidazole] core, further optimization has been pursued through structure-activity relationship (SAR) studies. scirp.org Modifications to this scaffold have led to compounds with nanomolar inhibitory activity. For instance, compound 16a, a benzimidazolyl-pyrimidine containing a tetrahydro-naphthyridine moiety, showed a CDK4 IC50 of 0.71 nM. mdpi.com

Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivatives : By fusing the pyrido-pyrimidine scaffold of palbociclib with an imidazole (B134444) ring, novel tricyclic compounds have been created. mdpi.com Compounds from this class have demonstrated potent inhibition of CDK4/6. rsc.org For example, compound 22 exhibited IC50 values of 0.8 nM and 2.0 nM against CDK4 and CDK6, respectively, along with improved bioavailability. mdpi.com

4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives : These tricyclic compounds have been explored as selective CDK4/6 inhibitors. mdpi.com Research has shown that substituting the C2 position of the quinazoline (B50416) ring with a pyridine ring enhances both inhibitory and cellular activity against the MCF-7 breast cancer cell line. mdpi.com Compound 21 from this series selectively inhibited CDK4/6 with IC50 values of 0.01 µM and 0.026 µM, respectively. mdpi.com

Pyrido[2,3-d]pyrimidine Derivatives : Modifications to this core structure, which is central to palbociclib, have been a significant focus. Introducing small groups like methyl, halogen, or acetyl at the fifth or sixth position of the pyrido[2,3-d]pyrimidin-7(8H)-one moiety has been shown to improve selectivity for CDK4/6. mdpi.com A covalent inhibitor, C-13, was designed based on the palbociclib scaffold to target threonine 107, showing potent and selective in vitro activity against CDK4/6. nih.gov

Pterin-7(8H)-one Derivatives: In 2022, a series of pterin-7(8H)-one derivatives were reported as CDK4/6 inhibitors. The most promising compound, L2, displayed significant inhibitory activity with IC50 values of 16.7 nM for CDK4 and 30.5 nM for CDK6. mdpi.com

2-(Arylamino)-4-Aryl Pyrimidine Derivatives : This class of compounds has also been extensively studied. Modifications at the 4-position of the pyrimidine ring with various aryl groups like pyrrole, pyrazole, and thiazole (B1198619) have yielded potent inhibitors. mdpi.com For example, compound 42 showed strong inhibition of CDK4/6 with IC50 values of 10 nM and 16 nM and was highly selective against a panel of 205 kinases. mdpi.comacs.org

Marine Natural Products : The unique chemical diversity of marine organisms is being explored as a source for novel CDK4/6 inhibitor scaffolds. plos.org Computational studies have identified compounds from marine fungi that show potential as CDK4/6 inhibitors, offering new chemical starting points for drug development. plos.org

Scaffold ClassExample CompoundCDK4 IC50CDK6 IC50Key FeaturesReference
Thiazolyl-PyrimidineCompound 3a30 nM4 nMHighly selective and orally bioavailable. rsc.org
Benzimidazolyl-PyrimidineCompound 16a0.71 nM-Contains a tetrahydro-naphthyridine moiety. mdpi.com
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCompound 220.8 nM2.0 nMTricyclic structure with improved bioavailability. mdpi.com
4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolineCompound 210.01 µM0.026 µMPyridine substitution at C2 enhances activity. mdpi.commdpi.com
Pyrido[2,3-d]pyrimidine (Covalent)Compound C-1314 nM6.1 nMCovalently targets Thr107. mdpi.comnih.gov
Pterin-7(8H)-oneCompound L216.7 nM30.5 nMNovel pterin-based scaffold. mdpi.com
2-(Arylamino)-4-Aryl PyrimidineCompound 4210 nM16 nMHigh selectivity over a broad kinase panel. acs.org

Development of Proteolysis-Targeting Chimeras (PROTACs) Incorporating CDK4/6 Inhibitor Moieties

A revolutionary approach to targeting CDK4/6 involves the development of Proteolysis-Targeting Chimeras (PROTACs). mdpi.com Unlike traditional inhibitors that merely block protein function, PROTACs are heterobifunctional molecules designed to induce the degradation of the target protein. ncn.gov.plmdpi.com They consist of a ligand that binds to the target protein (in this case, a CDK4/6 inhibitor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. mdpi.com This ternary complex formation facilitates the ubiquitination and subsequent destruction of the CDK4/6 protein by the proteasome. rsc.org This strategy holds promise for overcoming drug resistance. nih.govacs.orgacs.org

Initial research into CDK4/6 PROTACs has primarily utilized the scaffolds of the approved inhibitors palbociclib, ribociclib, and abemaciclib as the target-binding ligands. mdpi.comrsc.orgencyclopedia.pub These are often linked to ligands for the cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. encyclopedia.pubaacrjournals.org

The design of the linker and the choice of the E3 ligase ligand have been shown to be critical for determining the degradation selectivity and efficiency:

Linker Composition : The length and chemical nature of the linker can significantly influence which CDK isoform is preferentially degraded. For example, a palbociclib-based PROTAC with an alkyl linker (compound 25a) degraded both CDK4 and CDK6, whereas one with a longer PEG-3 linker (compound 25b) was selective for CDK6 degradation. encyclopedia.pubnih.gov Similarly, a ribociclib-based PROTAC with a 4-carbon alkyl linker (compound 26a) was selective for CDK4. encyclopedia.pubnih.gov

E3 Ligase Ligand : The choice of E3 ligase ligand also impacts activity. One of the first reported CDK4/6 PROTACs, which combined palbociclib with the CRBN ligand pomalidomide, was more potent at degrading CDK4 than CDK6. encyclopedia.pub

Researchers are also exploring novel PROTAC strategies:

Dual-Degraders : To combat resistance, PROTACs that can degrade multiple kinases simultaneously are being developed. For instance, a degrader based on a ribociclib derivative was created to destroy CDK2, CDK4, and CDK6 at the same time. mdpi.com

Bridged PROTACs : This innovative approach targets "undruggable" proteins by using a small-molecule binder for the target's binding partner. A "bridged PROTAC" named MS28 was developed to degrade cyclin D1 by recruiting the CDK4/6-cyclin D1 complex to the VHL E3 ligase, showing greater anti-proliferative effects in some cancer cell lines than CDK4/6 inhibitors or degraders. aacrjournals.org

DNA-Templated Spatially Controlled PROTACs (DTACs) : This method uses the self-assembly properties of nucleic acids to precisely control the spacing and orientation of the inhibitor and E3 ligase ligand. biorxiv.orgnih.gov An optimized construct, DTAC-V1, demonstrated the synchronous degradation of the entire CyclinD1-CDK4/6 complex, leading to effective G1 cell cycle arrest. biorxiv.org

DCAF16-Based PROTACs : Leveraging the nuclear localization of the DCAF16 E3 ligase, researchers have created DCAF16-based CDK4/6 degraders. Compound A4, which combines palbociclib with a DCAF16 ligand, effectively reduced CDK6 protein levels and showed therapeutic potential in a xenograft model. mtoz-biolabs.com

PROTACCDK4/6 LigandE3 Ligase LigandKey FindingReference
Palbociclib-Pomalidomide PROTAC (22a)PalbociclibPomalidomide (CRBN)More potent degradation of CDK4 (DC50 = 12.9 nM) vs. CDK6 (DC50 = 34.1 nM). encyclopedia.pub
Compound 25bPalbociclib-Selectively degrades CDK6 due to an extended PEG-3 linker. encyclopedia.pubnih.gov
Compound 26aRibociclib-Selectively degrades CDK4 due to a 4-carbon alkyl linker. encyclopedia.pubnih.gov
Degrader 5Ribociclib derivativeCRBN ligandSimultaneously degrades CDK2, CDK4, and CDK6. mdpi.com
MS28 (Bridged PROTAC)CDK4/6 inhibitorVHL ligandDegrades cyclin D1 by recruiting the CDK4/6-cyclin D1 complex. aacrjournals.org
DTAC-V1CDK4/6 inhibitor-Synchronous degradation of the entire CyclinD1-CDK4/6 complex. biorxiv.org
Compound A4PalbociclibKB02 (DCAF16)Effectively reduces CDK6 protein levels. mtoz-biolabs.com

Future Directions and Unmet Needs in Cdk 4/6 Inhibitor D6 Research

The emergence of CDK 4/6 inhibitors has marked a significant advancement in oncology, particularly for hormone receptor-positive (HR+) breast cancer. mdpi.com However, the development of resistance and the need for broader applications necessitate ongoing research. This article focuses on the future directions and unmet needs specifically concerning the investigational compound CDK 4/6 Inhibitor-D6, a deuterated analog used in research settings.

Q & A

Q. What experimental models are commonly used to validate the mechanism of action of CDK 4/6 inhibitors in breast cancer research?

CDK 4/6 inhibitors are validated using hormone receptor-positive (HR+) breast cancer cell lines (e.g., MCF-7) and patient-derived xenograft (PDX) models to assess cell cycle arrest and tumor regression . Preclinical studies often combine inhibitors with endocrine therapies (e.g., fulvestrant) to evaluate synergistic effects on Rb phosphorylation and cyclin D1 suppression. Methodologies include flow cytometry for cell cycle analysis and RNA sequencing to identify downstream transcriptional changes .

Q. How do CDK 4/6 inhibitors interact with endocrine therapy in clinical trial designs for metastatic breast cancer?

First-line trials (e.g., PALOMA-2, MONALEESA-2) typically combine CDK 4/6 inhibitors (e.g., palbociclib, ribociclib) with aromatase inhibitors, using progression-free survival (PFS) as the primary endpoint. Stratification factors include menopausal status and prior endocrine resistance. Secondary endpoints often include overall survival (OS) and biomarker analysis (e.g., Rb status, cyclin E1 expression) .

Q. What are the key pharmacokinetic parameters influencing CDK 4/6 inhibitor dosing in preclinical studies?

Parameters such as bioavailability, half-life, and tissue distribution are assessed using liquid chromatography-mass spectrometry (LC-MS) in rodent models. For example, abemaciclib demonstrates better blood-brain barrier penetration compared to palbociclib, which informs dosing schedules in brain metastasis models .

Advanced Research Questions

Q. How can researchers resolve contradictions in overall survival (OS) data across CDK 4/6 inhibitor trials?

Discrepancies in OS outcomes (e.g., significant OS benefit in MONALEESA-3 vs. non-significant results in PALOMA-3) may arise from differences in trial populations (e.g., prior endocrine sensitivity) or post-progression therapies. Meta-regression analyses and subgroup stratification (e.g., visceral vs. bone-only metastases) are recommended to isolate treatment effects .

Q. What methodologies are used to evaluate CDK 4/6 inhibitor resistance mechanisms in HR+ breast cancer?

Resistance is studied via RNA-seq to identify upregulated pathways (e.g., PI3K/AKT/mTOR, FGFR signaling) and CRISPR screens to pinpoint genetic drivers (e.g., RB1 loss, CCNE1 amplification). Patient-derived organoids and longitudinal ctDNA analysis are employed to track clonal evolution during therapy .

Q. How do CDK 4/6 inhibitors modulate the tumor immune microenvironment, and how can this be leveraged therapeutically?

Preclinical studies show CDK 4/6 inhibitors enhance antigen presentation (via MHC-I upregulation) and reduce regulatory T-cell infiltration. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are tested in syngeneic mouse models using flow cytometry and multiplex immunohistochemistry .

Q. What statistical approaches address cardiovascular toxicity signals in CDK 4/6 inhibitor safety meta-analyses?

A 2024 meta-analysis of RCTs and FAERS data used Bayesian hierarchical models to quantify arrhythmia and QT prolongation risks. Subgroup analyses compared ribociclib (higher cardiac risk) with abemaciclib, adjusting for baseline cardiovascular comorbidities .

Methodological Guidance

Q. Designing post-CDK 4/6 inhibitor progression studies: What endpoints and biomarkers are prioritized?

Phase II trials (e.g., TRINITI-1) use clinical benefit rate (CBR) at 24 weeks as the primary endpoint. Biomarkers include ESR1 mutations (detected via ddPCR) and FGFR1 amplification (FISH). Cross-trial comparisons require harmonized definitions of "CDK 4/6 inhibitor resistance" (e.g., progression within 12 months) .

Q. How to optimize combination therapies with CDK 4/6 inhibitors in early-stage breast cancer?

The monarchE trial design provides a template: adjuvant abemaciclib + endocrine therapy, with invasive disease-free survival (iDFS) as the primary endpoint. Biomarker substudies focus on Ki-67 reduction and ctDNA clearance .

Q. Evaluating CDK 4/6 inhibitors in non-breast cancers: What preclinical models are most informative?

Liposarcoma and glioblastoma models (e.g., RB1-wildtype cell lines) are prioritized. In vivo efficacy is assessed via MRI-based tumor volumetry, while single-cell RNA-seq identifies stromal interactions influencing drug response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.